molecular formula C17H20N2OS B270021 2-[(4-tert-butylphenyl)sulfanyl]-N-(pyridin-2-yl)acetamide

2-[(4-tert-butylphenyl)sulfanyl]-N-(pyridin-2-yl)acetamide

Cat. No. B270021
M. Wt: 300.4 g/mol
InChI Key: KPNJHZKLMBNZQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-tert-butylphenyl)sulfanyl]-N-(pyridin-2-yl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of oncology research. It has been found to be effective in treating various types of cancer, including lymphoma, leukemia, and multiple myeloma.

Mechanism of Action

TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). These kinases play a crucial role in the activation of B-cells and T-cells, which are involved in the immune response. By inhibiting their activity, TAK-659 can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
TAK-659 has been found to have a significant impact on the immune system. It can reduce the number of B-cells and T-cells in the body, which can lead to a weakened immune response. However, this effect is reversible and does not appear to have any long-term negative effects on the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of TAK-659 is its specificity for BTK and ITK, which makes it a potent inhibitor of cancer cell growth. However, its effectiveness may be limited by the development of resistance in cancer cells. Additionally, the potential impact on the immune system may need to be carefully monitored in clinical trials.

Future Directions

There are many potential future directions for research on TAK-659. One area of interest is the development of combination therapies that can enhance its effectiveness. Another area of research is the identification of biomarkers that can predict patient response to TAK-659. Additionally, further studies are needed to fully understand the impact of TAK-659 on the immune system and to develop strategies to mitigate any negative effects.

Synthesis Methods

TAK-659 is synthesized through a multi-step process that involves the reaction between 4-tert-butylphenylthiol and 2-bromoacetophenone, followed by the reaction with pyridine-2-amine. The final product is then purified using column chromatography.

Scientific Research Applications

TAK-659 has been extensively studied for its potential use in cancer treatment. It has been found to be effective in inhibiting the growth of cancer cells by targeting specific proteins involved in cell signaling pathways. This makes TAK-659 a promising candidate for the development of new cancer therapies.

properties

Product Name

2-[(4-tert-butylphenyl)sulfanyl]-N-(pyridin-2-yl)acetamide

Molecular Formula

C17H20N2OS

Molecular Weight

300.4 g/mol

IUPAC Name

2-(4-tert-butylphenyl)sulfanyl-N-pyridin-2-ylacetamide

InChI

InChI=1S/C17H20N2OS/c1-17(2,3)13-7-9-14(10-8-13)21-12-16(20)19-15-6-4-5-11-18-15/h4-11H,12H2,1-3H3,(H,18,19,20)

InChI Key

KPNJHZKLMBNZQJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)SCC(=O)NC2=CC=CC=N2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SCC(=O)NC2=CC=CC=N2

Origin of Product

United States

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